molecular formula C18H16N4O2S B4627679 3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B4627679
M. Wt: 352.4 g/mol
InChI Key: JNHFTNWTKVIYOV-SXGWCWSVSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolo[3,2-a][1,3,5]triazin-6(7H)-ones involves smooth and effective protocols producing compounds via one-pot ternary condensation of readily available precursors. For instance, a protocol was proven to produce a similar compound through condensation involving mercaptoacetic acid, o-vanillin, and dicyandiamide along with ammonium acetate as a catalyst, showcasing the compound's thin-film potential in optoelectronic implementations (Thabet et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational spectra of similar compounds are often optimized using density functional theory (DFT), with detailed characterization conducted through techniques such as FT-IR, 1HNMR, 13CNMR, XRD, and SEM analyses. These analyses confirm the structure and provide insights into the molecule's structural and electronic properties (Thabet et al., 2020).

Chemical Reactions and Properties

Various synthetic pathways have been explored to generate a wide array of derivatives from the core thiazolo[3,2-a][1,3,5]triazin structure, demonstrating the compound's versatility in forming different chemical entities. These pathways include reactions with ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate to produce novel series of compounds, highlighting the synthetic utility of this core structure in organic synthesis (El‐Kazak & Ibrahim, 2013).

Physical Properties Analysis

The physical properties, including optical properties like optical band gaps, absorption index, and dielectric constant, are investigated through the fabrication of thin films by spin coating. These properties underscore the potential of thiazolo[3,2-a][1,3,5]triazin-based compounds in photodetector applications and their relevance in optoelectronic devices (Thabet et al., 2020).

Chemical Properties Analysis

The chemical properties of thiazolo[3,2-a][1,3,5]triazin derivatives have been extensively studied, with a focus on their potential biological activities. For instance, various derivatives have been screened for antimicrobial activity, showcasing the broad utility of these compounds in developing new therapeutic agents (Suresh, Lavanya, & Rao, 2016).

Scientific Research Applications

Antimicrobial Activity

Research has synthesized and characterized novel series of polynuclear pyrido and thiazolo triazin derivatives, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate. These compounds were evaluated for their antimicrobial activity, demonstrating significant biological effects against various microorganisms, indicating their potential use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Optoelectronic Implementations

Another study focused on the synthesis, characterization, and DFT modeling of novel organic compound thin films derived from derivatives of the specified compound. These films exhibited suitable optical properties for photodetector applications, highlighting their potential in optoelectronic implementations (Thabet, Al‐Hossainy, & Imran, 2020).

Corrosion Inhibition

Thiazole-based pyridine derivatives, which are structurally similar, have been synthesized and characterized for their corrosion inhibition performance on mild steel in acidic conditions. These compounds demonstrated high efficiency in protecting steel surfaces, suggesting their applicability in industrial corrosion protection processes (Chaitra, Mohana, & Tandon, 2016).

Electrochromic Materials

A study on chalcogenodiazolo pyridine-based donor-acceptor-donor polymers revealed their utility in creating green and near-infrared electrochromics. These materials demonstrated diverse electrochromic colors and superior optical contrast in the near-infrared region, making them suitable for applications in smart windows and adaptive camouflage materials (Ming et al., 2015).

properties

IUPAC Name

(7Z)-3-(4-methoxyphenyl)-7-(pyridin-3-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-24-15-6-4-14(5-7-15)21-11-20-18-22(12-21)17(23)16(25-18)9-13-3-2-8-19-10-13/h2-10H,11-12H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHFTNWTKVIYOV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CN=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CN=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7Z)-3-(4-methoxyphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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